molecular formula C14H18Cl2Hf B3154695 Bis(Ethylcyclopentadienyl)hafniumdichloride CAS No. 78205-93-3

Bis(Ethylcyclopentadienyl)hafniumdichloride

Cat. No.: B3154695
CAS No.: 78205-93-3
M. Wt: 435.7 g/mol
InChI Key: QPMBILXTOFKMLI-UHFFFAOYSA-L
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Description

Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- (CAS: 78205-93-3) is a metallocene complex with the molecular formula C₁₄H₁₈Cl₂Hf and a molecular weight of approximately 437.5 g/mol . The compound features two ethyl-substituted cyclopentadienyl ligands coordinated to a hafnium center, with two chloride counterions. Such complexes are of interest in catalysis and materials science due to hafnium’s high Lewis acidity and thermal stability.

Properties

CAS No.

78205-93-3

Molecular Formula

C14H18Cl2Hf

Molecular Weight

435.7 g/mol

IUPAC Name

bis(2-ethylcyclopenta-1,3-diene);hafnium(4+);dichloride

InChI

InChI=1S/2C7H9.2ClH.Hf/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

QPMBILXTOFKMLI-UHFFFAOYSA-L

Canonical SMILES

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4]

Pictograms

Irritant

Origin of Product

United States

Biological Activity

Hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] (CAS No. 78205-93-3) is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, characterization, and effects on biological systems.

Molecular Formula: C14H18Cl2Hf
Molecular Weight: 435.689 g/mol
Melting Point: 220ºC (decomposes)
Structure: The compound features a hafnium center coordinated by two ethylcyclopentadienyl ligands and two chloride ions, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H18Cl2Hf
Molecular Weight435.689 g/mol
Melting Point220ºC (dec.)
CAS Number78205-93-3

Synthesis and Characterization

The synthesis of hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] typically involves the reaction of hafnium(IV) chloride with ethylcyclopentadiene in a controlled environment to form the desired organometallic complex. Characterization methods such as NMR spectroscopy and X-ray diffraction are used to confirm the structure and purity of the synthesized compound.

Case Study: Biological Activity Assessment

A significant area of research has focused on the biological activity of hafnium complexes. For instance, studies have shown that hafnium complexes can exhibit low toxicity while providing contrasting capabilities in medical imaging applications. A specific study involving the complex [HfCDTA(H2O)2] demonstrated favorable biological properties when tested in a glucose solution, highlighting its potential as a contrast agent with minimal side effects .

The biological activity of hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] is hypothesized to involve interactions with cellular components due to its organometallic nature. The hafnium center may facilitate coordination with biomolecules such as proteins or nucleic acids, influencing cellular processes.

Toxicological Profile

The compound has been classified under various hazard categories due to its potential irritative effects on skin and eyes . While initial studies suggest low toxicity levels in specific contexts (e.g., as a contrast agent), comprehensive toxicological assessments are necessary to evaluate long-term exposure risks.

Table 2: Toxicological Classification

Classification CategoryDescription
Skin Irritation (Category 2)Causes skin irritation
Eye Irritation (Category 2)Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation

Research Findings

Recent studies have highlighted the promising applications of hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] in medical imaging and potential therapeutic roles. The following findings summarize key insights:

  • Contrast Agent Studies: Hafnium complexes such as [HfCDTA(H2O)2] have shown low toxicity and effective contrasting abilities in imaging applications .
  • Cellular Interaction Studies: Research indicates that hafnium compounds may interact with cellular membranes or intracellular components, potentially influencing cell signaling pathways .
  • Environmental Impact Assessments: The stability and degradation products of hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] in biological systems are crucial for understanding its environmental impact and safety profile.

Comparison with Similar Compounds

Dichlorobis[(1-propyl-2,4-cyclopentadien-1-yl)]hafnium (CAS: 85722-06-1)

This analog replaces the ethyl substituent with a propyl group , resulting in the formula C₁₆H₂₂Cl₂Hf (MW: ~479.6 g/mol). Key differences include:

  • Toxicity: The propyl variant has an oral LD₅₀ of 300–2,000 mg/kg, classifying it under Acute Toxicity Category 4 (GHS) . No toxicity data is available for the ethyl-substituted hafnium compound.

Table 1: Structural Analogs of Hafnium Complexes

Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Acute Toxicity (LD₅₀, oral)
Hafnium,dichlorobis(ethyl-Cp)- Ethyl 78205-93-3 C₁₄H₁₈Cl₂Hf ~437.5 Not reported
Dichlorobis(propyl-Cp)hafnium Propyl 85722-06-1 C₁₆H₂₂Cl₂Hf ~479.6 300–2,000 mg/kg

Comparison with Metal Analogs (Varying Metal Centers)

Bis(ethylcyclopentadienyl)tungsten dichloride

Key distinctions:

  • Reactivity : Tungsten’s higher electronegativity and smaller ionic radius may enhance its catalytic activity in olefin polymerization.
  • Safety : Classified as corrosive under GHS, requiring precautions against skin/eye contact .

Zirconium Analogs

  • Bis(methylcyclopentadienyl)zirconium dichloride (CAS: 119445-91-9): Features methyl substituents and a zirconium (Zr) center. Its melting point (180.5–184°C ) and moisture sensitivity highlight differences in thermal stability and handling requirements compared to hafnium complexes .

Titanium Analogs

Dichlorobis(tert-butylcyclopentadienyl)titanium(IV) (CAS: 79269-71-9): The tert-butyl substituents and titanium (Ti) center result in a molecular formula of C₁₈H₂₆Cl₂Ti (MW: ~361.2 g/mol). Titanium’s lower cost and distinct redox properties make it preferable for industrial catalysis .

Table 2: Metal Analogs of Hafnium Complexes

Compound Name Metal CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
Hafnium,dichlorobis(ethyl-Cp)- Hf 78205-93-3 C₁₄H₁₈Cl₂Hf ~437.5 High thermal stability
Bis(ethylcyclopentadienyl)tungsten dichloride W - C₁₄H₁₈Cl₂W ~487.1 Corrosive
Bis(methylcyclopentadienyl)zirconium dichloride Zr 119445-91-9 C₁₂H₁₄Cl₂Zr ~350.3 Mp: 180.5–184°C
Dichlorobis(tert-butyl-Cp)titanium(IV) Ti 79269-71-9 C₁₈H₂₆Cl₂Ti ~361.2 Cost-effective catalyst

Q & A

Q. Characterization Techniques :

TechniquePurposeKey Data Points
¹H/¹³C NMR Confirm ligand coordination and purityCyclopentadienyl proton shifts (δ 4–6 ppm)
IR Spectroscopy Identify M-Cl and M-C bondingν(Cl-Hf-Cl) ~300–350 cm⁻¹
X-ray Crystallography Determine molecular geometryHf–C bond lengths (~2.3–2.5 Å)

Q. Toxicity Profile :

TestResultClassification
Acute Oral ToxicityCategory 4 (LD₅₀ range)Moderate hazard
Genotoxicity (Ames)PositivePotential mutagen

Q. Example Workflow :

Heat sample at 5°C/min under nitrogen.

Detect evolving gases via IR (e.g., ν(H-Cl) ~2800 cm⁻¹).

Validate with mass loss curves (TGA) and crystallinity changes (XRD).

Q. Key Findings :

  • Ethyl groups increase steric bulk, reducing dimerization but enhancing solubility.
  • Electron-donating effects lower Lewis acidity, altering catalytic selectivity (e.g., in olefin insertion).

Q. Comparison with tert-Butyl Analogues :

LigandSteric Bulk (ų)Redox Potential (V vs. SCE)
Ethyl120-1.2
tert-Butyl150-1.5

Q. Data Interpretation :

  • Positive Ames + Negative Mammalian : Suggests prokaryote-specific mutagenicity (e.g., via reactive oxygen species).
  • Dose-Response Analysis : Confirm linearity to rule out false positives.

Mitigation : Use antioxidants (e.g., NAC) in cell culture to assess ROS-mediated mechanisms.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(Ethylcyclopentadienyl)hafniumdichloride
Reactant of Route 2
Bis(Ethylcyclopentadienyl)hafniumdichloride

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